N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Description
N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, a sulfonamide group, and a methoxyphenyl substituent, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-11-4-2-10(3-5-11)17-23(19,20)12-6-7-14-13(8-12)16-15(18)9-22-14/h2-8,17H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPSVLYQZBHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable benzoxazine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzoxazine ring. The sulfonamide group is introduced through a subsequent reaction with sulfonyl chloride derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and benzoxazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted benzoxazine compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, while the benzoxazine ring can participate in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group and amine functionality.
5-(4-methoxyphenyl)-1H-indole: Features a methoxyphenyl group attached to an indole ring.
Uniqueness
N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to its combination of a benzoxazine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
